molecular formula C17H28N2O2 B8084835 benzyl N-(9-aminononyl)carbamate

benzyl N-(9-aminononyl)carbamate

Cat. No.: B8084835
M. Wt: 292.4 g/mol
InChI Key: UTXVJZQAALXMBZ-UHFFFAOYSA-N
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Description

Benzyl N-(9-aminononyl)carbamate is a carbamate derivative featuring a benzyl group attached to a carbamate moiety and a 9-aminononyl alkyl chain. Carbamates are widely utilized in organic synthesis as amine-protecting groups due to their stability under various reaction conditions and selective deprotection methods.

Properties

IUPAC Name

benzyl N-(9-aminononyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c18-13-9-4-2-1-3-5-10-14-19-17(20)21-15-16-11-7-6-8-12-16/h6-8,11-12H,1-5,9-10,13-15,18H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXVJZQAALXMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Findings :

  • Benzyl carbamate is preferred for its robustness under basic conditions and ease of removal via catalytic hydrogenation, making it ideal for intermediates like benzyl N-(9-aminononyl)carbamate .
  • tert-Butyl carbamate is favored in acid-tolerant syntheses but requires harsh deprotection conditions, limiting compatibility with acid-sensitive substrates .
  • Dibenzyl carbamate offers enhanced steric protection but is less frequently used due to challenges in selective deprotection .

Table 2: Enzyme Inhibition Profiles of Selected Carbamates

Carbamate Structure Target Enzyme Inhibition Potency Selectivity (BuChE/AChE) Reference
Benzyl carbamate (Isosorbide) BuChE High >10-fold selectivity
Ethyl dicarbamate AChE Moderate Low
4-Nitrophenyl dicarbamate AChE High Low

Key Findings :

  • Benzyl carbamate derivatives exhibit strong selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE), attributed to the benzyl group’s hydrophobic interactions with BuChE’s active site .
  • Di-carbamates (e.g., ethyl or 4-nitrophenyl) show higher AChE inhibition but lack selectivity, suggesting structural trade-offs between potency and specificity .

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